Cas no 351002-90-9 (4-Ethynylphenylacetonitrile)

4-Ethynylphenylacetonitrile 化学的及び物理的性質
名前と識別子
-
- 4-Ethynylphenylacetonitrile
- (4-Ethynylphenyl)acetonitrile
- Benzeneacetonitrile,4-ethynyl
- 4-Ethynylbenzeneacetonitrile
- 2-(4-ethynylphenyl)acetonitrile
- Benzeneacetonitrile, 4-ethynyl-
- 4-Ethynyl-benzeneacetonitrile
- KSC497S1L
- CZUBOLAETAAHLA-UHFFFAOYSA-N
- TRA0097871
- FCH1120366
- ST2411400
- AX8208892
- AB0024401
- W5671
- J-019896
- DTXSID10581739
- 351002-90-9
- 4-Ethynylphenylacetonitrile, 97%
- EN300-1844486
- AKOS015836153
- CS-W016438
- SCHEMBL350733
- C10H7N
- MFCD05664204
- DS-13894
- SY021680
- F0001-1017
-
- MDL: MFCD05664204
- インチ: 1S/C10H7N/c1-2-9-3-5-10(6-4-9)7-8-11/h1,3-6H,7H2
- InChIKey: CZUBOLAETAAHLA-UHFFFAOYSA-N
- ほほえんだ: N#CC([H])([H])C1C([H])=C([H])C(C#C[H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 141.057849g/mol
- ひょうめんでんか: 0
- XLogP3: 1.8
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 回転可能化学結合数: 2
- どういたいしつりょう: 141.057849g/mol
- 単一同位体質量: 141.057849g/mol
- 水素結合トポロジー分子極性表面積: 23.8Ų
- 重原子数: 11
- 複雑さ: 204
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.05
- ふってん: 259 ºC
- フラッシュポイント: 111 ºC
- 屈折率: n20/D 1.5630(lit.)
- すいようせい: Slightly soluble in water.
- PSA: 23.79000
- LogP: 1.73398
- かんど: 熱に敏感である
4-Ethynylphenylacetonitrile セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H312-H315-H319-H332-H335
- 警告文: P261-P280-P305+P351+P338
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: 26-36
-
危険物標識:
- 危険レベル:6.1
- ちょぞうじょうけん:Sealed in dry,Store in freezer, under -20°C(BD208892)
4-Ethynylphenylacetonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
4-Ethynylphenylacetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0001-1017-5g |
4-Ethynylphenylacetonitrile |
351002-90-9 | 95%+ | 5g |
$75.0 | 2023-09-07 | |
abcr | AB438083-10 g |
4-Ethynylphenylacetonitrile, 95%; . |
351002-90-9 | 95% | 10g |
€239.80 | 2023-07-18 | |
abcr | AB438083-1 g |
4-Ethynylphenylacetonitrile, 95%; . |
351002-90-9 | 95% | 1g |
€104.20 | 2023-07-18 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E138707-1g |
4-Ethynylphenylacetonitrile |
351002-90-9 | ≥95% | 1g |
¥161.90 | 2023-09-03 | |
Life Chemicals | F0001-1017-0.5g |
4-Ethynylphenylacetonitrile |
351002-90-9 | 95%+ | 0.5g |
$23.0 | 2023-09-07 | |
Chemenu | CM252415-25g |
4-Ethynylphenylacetonitrile |
351002-90-9 | 95+% | 25g |
$327 | 2021-06-16 | |
TRC | E254381-1g |
4-ethynylphenylacetonitrile |
351002-90-9 | 1g |
$ 80.00 | 2022-06-05 | ||
TRC | E254381-500mg |
4-ethynylphenylacetonitrile |
351002-90-9 | 500mg |
$ 65.00 | 2022-06-05 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E829795-1g |
4-Ethynylphenylacetonitrile |
351002-90-9 | 97% | 1g |
¥194.00 | 2022-01-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-311024-1 g |
4-Ethynylphenylacetonitrile, |
351002-90-9 | 1g |
¥887.00 | 2023-07-11 |
4-Ethynylphenylacetonitrile 関連文献
-
G. Arun Kumar,P. Gomathi Priya,M. Alagar New J. Chem. 2018 42 5767
-
Anissa Beghennou,Geoffrey Gontard,Hélo?se Dossmann,Kévin Passador,Serge Thorimbert,Vincent Corcé,Candice Botuha Org. Biomol. Chem. 2023 21 2976
-
Ahmed Al Otaibi,Christopher P. Gordon,Jayne Gilbert,Jennette A. Sakoff,Adam McCluskey RSC Adv. 2014 4 19806
4-Ethynylphenylacetonitrileに関する追加情報
Introduction to 4-Ethynylphenylacetonitrile (CAS No. 351002-90-9)
4-Ethynylphenylacetonitrile, with the chemical formula C₈H₅N and CAS number 351002-90-9, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical and materials science research. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules and advanced functional materials, owing to its unique structural properties and reactivity. The presence of both an ethynyl group and an acetonitrile moiety makes it a valuable building block for further chemical modifications, enabling the development of novel compounds with tailored functionalities.
The ethynylphenylacetonitrile core structure is particularly interesting due to its ability to participate in diverse chemical reactions, including Sonogashira coupling, cross-coupling reactions, and nucleophilic additions. These reactions are fundamental in constructing complex molecular architectures, which are essential for drug discovery and material engineering. Recent advancements in synthetic methodologies have further highlighted the utility of this compound, particularly in the preparation of conjugated polymers and organic semiconductors.
In the pharmaceutical industry, 4-ethynylphenylacetonitrile has been explored as a precursor for the synthesis of various therapeutic agents. Its incorporation into drug molecules can enhance pharmacological properties such as bioavailability, metabolic stability, and target specificity. For instance, researchers have utilized this compound to develop novel inhibitors targeting enzyme-catalyzed pathways involved in diseases such as cancer and inflammation. The acetonitrile group, in particular, offers a site for further functionalization, allowing for the introduction of pharmacophores that can interact with biological targets.
One of the most notable applications of 4-ethynylphenylacetonitrile is in the field of organic electronics. The compound's ability to form stable radicals when subjected to electrochemical or photochemical stimuli makes it an excellent candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have demonstrated its efficacy in creating highly efficient charge transport materials, which are critical for improving the performance of next-generation electronic devices. The ethynyl group's π-conjugation with the phenyl ring enhances electron delocalization, contributing to superior charge mobility and device stability.
The synthesis of 4-ethynylphenylacetonitrile typically involves the reaction of phenylacetonitrile with ethynylation reagents under controlled conditions. Advances in catalytic systems have enabled more efficient and scalable production methods, reducing costs and improving yields. These improvements have made it more feasible for academic and industrial researchers to incorporate this compound into their projects without significant logistical challenges.
Recent studies have also explored the potential applications of 4-ethynylphenylacetonitrile in polymer chemistry. Its incorporation into polymer backbones can lead to materials with unique mechanical, thermal, and optical properties. For example, polymers containing this moiety have shown promise as high-performance coatings and adhesives due to their enhanced durability and chemical resistance. Additionally, its role in creating stimuli-responsive materials has opened new avenues for smart materials development.
The compound's reactivity also makes it a valuable tool in synthetic organic chemistry education. Its straightforward synthesis and versatile transformations provide an excellent platform for teaching key concepts such as functional group interconversion and modern coupling reactions. By using 4-ethynylphenylacetonitrile, educators can illustrate the importance of molecular architecture in determining chemical behavior and reactivity patterns.
In conclusion, 4-ethynylphenylacetonitrile (CAS No. 351002-90-9) is a multifunctional compound with broad applications across pharmaceuticals, materials science, and organic electronics. Its unique structural features enable diverse chemical transformations, making it an indispensable intermediate in modern synthetic chemistry. As research continues to uncover new methodologies and applications, the significance of this compound is expected to grow further, driving innovation across multiple scientific disciplines.
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